molecular formula C10H20N2O2S B15280329 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B15280329
M. Wt: 232.35 g/mol
InChI Key: IIUPIHYZDSOKDK-UHFFFAOYSA-N
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Description

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a piperidine ring and a tetrahydrothiophene dioxide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tetrahydrothiophene dioxide under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of the piperidine ring and tetrahydrothiophene dioxide moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2

InChI Key

IIUPIHYZDSOKDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2CCS(=O)(=O)C2

Origin of Product

United States

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